Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a cyano group at the 6-position and an ethyl ester group at the 2-position, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoesters in the presence of a base, followed by cyclization and subsequent functionalization to introduce the cyano group . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Scientific Research Applications
Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the imidazo[1,2-a]pyridine scaffold are crucial for its biological activity . The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects . For example, it may inhibit kinases or other proteins involved in cell signaling, thereby exerting anticancer or antimicrobial effects .
Comparison with Similar Compounds
- Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
- Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Comparison: Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the cyano group at the 6-position, which imparts distinct chemical and biological properties . Compared to its analogues, this compound may exhibit enhanced biological activity or different reactivity patterns, making it a valuable molecule for various applications .
Properties
IUPAC Name |
ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-6-8(5-12)3-4-10(14)13-9/h3-4,6-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFWEISJHSMCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441062 | |
Record name | Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214958-33-5 | |
Record name | Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214958-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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